molecular formula C5H10BrN3Si B6153973 4-bromo-5-(trimethylsilyl)-2H-1,2,3-triazole CAS No. 1248676-08-5

4-bromo-5-(trimethylsilyl)-2H-1,2,3-triazole

Cat. No. B6153973
CAS RN: 1248676-08-5
M. Wt: 220.1
InChI Key:
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Description

4-bromo-5-(trimethylsilyl)-2H-1,2,3-triazole, also known as BTMST, is a heterocyclic compound that is used in a variety of synthetic organic chemistry applications. It is a versatile reagent that is used in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other organic compounds. BTMST is an important building block for the synthesis of novel compounds with unique properties.

Scientific Research Applications

4-bromo-5-(trimethylsilyl)-2H-1,2,3-triazole is widely used in a variety of scientific research applications. It is used as an intermediate in the synthesis of heterocyclic compounds, such as azoles and thiazoles. It is also used in the synthesis of organometallic compounds, such as palladium and platinum complexes. Additionally, 4-bromo-5-(trimethylsilyl)-2H-1,2,3-triazole is used in the synthesis of peptides and peptidomimetics. It is also used in the synthesis of organic dyes and pigments.

Mechanism of Action

4-bromo-5-(trimethylsilyl)-2H-1,2,3-triazole is a versatile reagent that is used in a variety of synthetic organic chemistry applications. The mechanism of action of 4-bromo-5-(trimethylsilyl)-2H-1,2,3-triazole is based on its ability to form stable covalent bonds with other molecules. It is used as a nucleophilic catalyst in the reactions of organic molecules, such as alkenes and alkynes. 4-bromo-5-(trimethylsilyl)-2H-1,2,3-triazole is also used as an electrophile in the reactions of carbonyl compounds, such as aldehydes and ketones.
Biochemical and Physiological Effects
4-bromo-5-(trimethylsilyl)-2H-1,2,3-triazole is not known to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic, and is not known to cause any adverse health effects. It is not known to interact with any other compounds in the body, and is not known to accumulate in tissue or organs.

Advantages and Limitations for Lab Experiments

4-bromo-5-(trimethylsilyl)-2H-1,2,3-triazole is a versatile reagent that is widely used in a variety of synthetic organic chemistry applications. It is relatively inexpensive and easy to obtain, and is stable under a wide range of conditions. Additionally, it is non-toxic and non-carcinogenic, making it safe to use in laboratory experiments. However, 4-bromo-5-(trimethylsilyl)-2H-1,2,3-triazole is not suitable for use in reactions with strong acids or bases, as it can decompose under these conditions. Additionally, it is not suitable for use in reactions with light-sensitive compounds, as it can decompose upon exposure to light.

Future Directions

The future of 4-bromo-5-(trimethylsilyl)-2H-1,2,3-triazole is bright, as it has a wide range of potential applications in synthetic organic chemistry. It can be used as a versatile reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it can be used as an intermediate in the synthesis of heterocyclic compounds, organometallic compounds, peptides and peptidomimetics, and organic dyes and pigments. Additionally, 4-bromo-5-(trimethylsilyl)-2H-1,2,3-triazole can be used in the synthesis of novel compounds with unique properties. Finally, 4-bromo-5-(trimethylsilyl)-2H-1,2,3-triazole can be used as a catalyst in a variety of reactions, including reactions of alkenes and alkynes, and reactions of carbonyl compounds.

Synthesis Methods

4-bromo-5-(trimethylsilyl)-2H-1,2,3-triazole is synthesized from 4-bromo-1,2,3-triazole, which is a precursor for the synthesis of a variety of organic compounds. The synthesis of 4-bromo-5-(trimethylsilyl)-2H-1,2,3-triazole involves the reaction of 4-bromo-1,2,3-triazole with trimethylsilyl chloride in an aqueous medium. The reaction is catalyzed by a base, typically sodium or potassium hydroxide, and is conducted at room temperature. The reaction yields 4-bromo-5-(trimethylsilyl)-2H-1,2,3-triazole in high yields, typically greater than 90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-5-(trimethylsilyl)-2H-1,2,3-triazole involves the reaction of 4-bromo-1,2,3-triazole with trimethylsilyl azide in the presence of a copper catalyst.", "Starting Materials": [ "4-bromo-1,2,3-triazole", "trimethylsilyl azide", "copper catalyst" ], "Reaction": [ "Add 4-bromo-1,2,3-triazole and trimethylsilyl azide to a reaction flask", "Add copper catalyst to the reaction flask", "Heat the reaction mixture to a temperature of 80-100°C", "Stir the reaction mixture for 12-24 hours", "Cool the reaction mixture to room temperature", "Extract the product with a suitable solvent", "Purify the product by column chromatography" ] }

CAS RN

1248676-08-5

Product Name

4-bromo-5-(trimethylsilyl)-2H-1,2,3-triazole

Molecular Formula

C5H10BrN3Si

Molecular Weight

220.1

Purity

95

Origin of Product

United States

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